

# Meta-analysis of Taurolidine's Efficacy in Pediatric Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Taurolidine**'s efficacy in pediatric patients, drawing on data from a key meta-analysis and related studies. The focus is on the use of **Taurolidine** as a catheter lock solution to prevent catheter-related bloodstream infections (CRBSIs), a significant cause of morbidity and mortality in children with central venous catheters (CVCs).

## **Quantitative Data Summary**

A 2020 meta-analysis by Sun et al. systematically reviewed randomized controlled trials (RCTs) to determine the efficacy of **Taurolidine** in reducing CRBSIs in children.[1][2][3][4] The analysis included four studies comparing **Taurolidine** lock solutions to control groups (typically heparin). The pooled results demonstrate a statistically significant reduction in CRBSIs with the use of **Taurolidine**.

The primary outcomes analyzed were the total number of CRBSI events and the incidence of CRBSI per 1000 catheter days. The meta-analysis found a significant reduction in both of these measures in the **Taurolidine** group compared to the control group.[1][2][4] However, there was no significant difference in the number of catheters removed due to infection or suspected infection between the two groups.[1][2][4]

It is important to note that the authors of the meta-analysis rated the quality of the included studies as not high and recommended further large-scale, high-quality RCTs to confirm these



findings.[1][2]

Table 1: Meta-analysis of **Taurolidine** for Preventing Catheter-Related Bloodstream Infections in Pediatric Patients

| Outcome<br>Measure                                         | Taurolidine<br>Group | Control<br>Group | Risk Ratio<br>(RR) / Mean<br>Difference<br>(MD) | 95%<br>Confidence<br>Interval (CI) | P-value  |
|------------------------------------------------------------|----------------------|------------------|-------------------------------------------------|------------------------------------|----------|
| Total Number<br>of CRBSI<br>Events                         | 236 patients         | 240 patients     | 0.23                                            | 0.13 to 0.40                       | <0.00001 |
| Incidence of<br>CRBSI<br>(events/1000<br>catheter<br>days) | -                    | -                | -1.12                                           | -1.54 to -0.71                     | <0.00001 |
| Catheter<br>Removal due<br>to Infection                    | -                    | -                | 0.68                                            | 0.22 to 2.10                       | 0.50     |

Source: Sun Y, Wan G, Liang L (2020) **Taurolidine** lock solution for catheter-related bloodstream infections in pediatric patients: A meta-analysis. PLoS ONE 15(4): e0231110.[1]

Other studies have also supported the use of **Taurolidine** in pediatric patients. A prospective cohort study in pediatric oncology patients showed that a **Taurolidine**-citrate lock solution significantly reduced the incidence of CVAD-associated infections due to coagulase-negative staphylococci (CoNS) or methicillin-resistant Staphylococcus epidermidis (MRSE).[5][6][7] Another study on children on home parenteral nutrition found a significant reduction in CRBSIs after the introduction of a **Taurolidine** line lock.[8][9]

# **Experimental Protocols**

The methodologies of the key experiments cited in the meta-analysis by Sun et al. followed a general framework for randomized controlled trials.



General Experimental Protocol for RCTs Included in the Meta-analysis:

- Study Design: Randomized controlled trials (RCTs).[1][2]
- Participants: Pediatric patients with newly placed long-term tunneled CVCs for various medical conditions, including cancer and intestinal failure.[1][5][8][10][11]
- Intervention Group: Catheter lock with a **Taurolidine** solution. The concentration of **Taurolidine** was 1.35%, often in combination with 4% sodium citrate.[4][5][6][7]
- Control Group: Standard catheter lock with a heparin solution.[6][10][11]
- Procedure: After each use of the CVC, the catheter lumen was filled with either the **Taurolidine** solution or the heparin solution and left to dwell until the next use.[9]
- Primary Outcomes: The primary endpoints were the number of CRBSI events and the incidence rate of CRBSI per 1000 catheter days.[1][2][4]
- Data Collection: Data on bloodstream infections were collected throughout the study period.
   CRBSIs were diagnosed based on laboratory-confirmed bloodstream infections with clinical signs of infection.
- Statistical Analysis: The data from the individual studies were pooled using meta-analysis
  techniques to calculate the overall risk ratio (RR) for the total number of CRBSIs and the
  mean difference (MD) for the incidence of CRBSIs.[1][2][4]

### **Visualizations**

## **Experimental Workflow**

The following diagram illustrates a generalized workflow for the clinical trials that were part of the meta-analysis.





Click to download full resolution via product page

Figure 1: Generalized experimental workflow for the RCTs.

## **Signaling Pathway of Taurolidine**

**Taurolidine**'s mechanism of action is multifaceted, involving direct antimicrobial effects and modulation of the host's inflammatory response. It is not a traditional antibiotic and has a low propensity for inducing microbial resistance.



The primary antimicrobial action of **Taurolidine** is through the release of active methylol groups.[12] These reactive groups interact with and disrupt the microbial cell wall, leading to cell death.[12][13] This mechanism is effective against a broad spectrum of bacteria and fungi. [12] **Taurolidine** also prevents the formation of biofilms within catheters.[14]

In addition to its direct antimicrobial properties, **Taurolidine** has anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukins.[12][13] Furthermore, **Taurolidine** has shown anti-neoplastic properties by inducing apoptosis in cancer cells and inhibiting angiogenesis.[12][13][15]



Click to download full resolution via product page

Figure 2: Simplified signaling pathway of **Taurolidine**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.plos.org [journals.plos.org]
- 2. Taurolidine lock solution for catheter-related bloodstream infections in pediatric patients: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurolidine lock solution for catheter-related bloodstream infections in pediatric patients: A meta-analysis [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. Taurolidine-citrate lock solution (TauroLock) significantly reduces CVAD-associated grampositive infections in pediatric cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. Significant reduction in central venous catheter-related bloodstream infections in children on HPN after starting treatment with taurolidine line lock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G204(P) Can Taurolidine-Based Catheter Locks Reduce Central Venous Catheter Related Blood Stream Infections In Children On Long-Term Home Parenteral Nutrition? | Archives of Disease in Childhood [adc.bmj.com]
- 10. Central venous catheters and catheter locks in children with cancer: a prospective randomized trial of taurolidine versus heparin. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Central venous catheters and catheter locks in children with cancer: a prospective randomized trial of taurolidine versus heparin PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 13. What is Taurolidine used for? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Taurolidine specifically inhibits growth of neuroblastoma cell lines in vitro PubMed [pubmed.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Meta-analysis of Taurolidine's Efficacy in Pediatric Patients: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130013#meta-analysis-of-taurolidine-s-efficacy-in-pediatric-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com